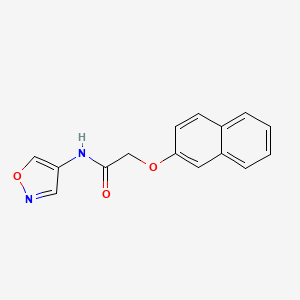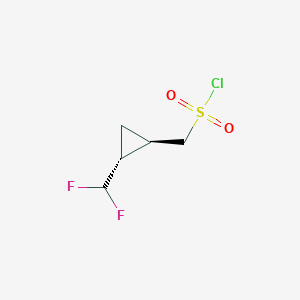
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide, commonly known as HTMT-2, is a chemical compound with potential applications in scientific research. HTMT-2 is a derivative of the phenethylamine hallucinogen 2C-T-2, and it is classified as a designer drug.
作用機序
HTMT-2 acts as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, HTMT-2 can induce hallucinogenic effects, such as altered perception, visual hallucinations, and changes in mood and thought.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HTMT-2 are not well understood. However, it is known that HTMT-2 can induce changes in brain activity, particularly in the prefrontal cortex and other regions involved in perception and cognition. HTMT-2 has also been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its effects on mood and motivation.
実験室実験の利点と制限
HTMT-2 has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin receptors, which makes it a valuable tool for studying the effects of hallucinogenic drugs on the brain. However, there are also several limitations to the use of HTMT-2 in lab experiments. Its synthesis requires specialized knowledge and equipment, and it is classified as a designer drug, which may limit its availability and legality.
将来の方向性
There are several future directions for research on HTMT-2. One area of research is the development of new drugs based on the structure of HTMT-2, which may have potential therapeutic applications in the treatment of psychiatric disorders. Another area of research is the study of the biochemical and physiological effects of HTMT-2, particularly in relation to its effects on brain activity and neurotransmitter release. Finally, further research is needed to determine the safety and potential risks associated with the use of HTMT-2 in scientific research.
合成法
The synthesis of HTMT-2 involves the reaction of 2C-T-2 with thiophenol and oxalyl chloride. This results in the formation of HTMT-2 as a white crystalline powder. The synthesis method for HTMT-2 is similar to that of other designer drugs, and it requires specialized knowledge and equipment.
科学的研究の応用
HTMT-2 has potential applications in scientific research, particularly in the field of neuroscience. HTMT-2 is a potent agonist of serotonin receptors, and it has been shown to induce hallucinogenic effects in animal studies. This makes HTMT-2 a valuable tool for studying the mechanisms of hallucinogenic drugs and their effects on the brain.
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGTYQSJWGGOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907233.png)
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2907236.png)
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2907237.png)
![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2907238.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)

![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)


![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)

![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)